Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate
CAS No.:
Cat. No.: VC15895938
Molecular Formula: C13H14BrFO2
Molecular Weight: 301.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrFO2 |
|---|---|
| Molecular Weight | 301.15 g/mol |
| IUPAC Name | ethyl 1-(4-bromo-2-fluorophenyl)cyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C13H14BrFO2/c1-2-17-12(16)13(6-3-7-13)10-5-4-9(14)8-11(10)15/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | CMPKOFMAMMTVFW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCC1)C2=C(C=C(C=C2)Br)F |
Introduction
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is a complex organic compound with the molecular formula C13H14BrFO2 and a CAS number of 1346689-87-9. It belongs to the class of specialty materials, particularly noted for its applications in medicinal chemistry and material science . This compound is classified as an ester, specifically a cyclobutane derivative, featuring a cyclobutane ring bonded to an aromatic system that includes a brominated and fluorinated phenyl group.
Synthesis and Purification
The synthesis of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate typically involves several key steps, including bromination and fluorination reactions. Specific reagents such as bromine and fluorinating agents like sulfur tetrafluoride are used, along with solvents like dichloromethane for optimal reaction conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the product.
Synthesis Steps
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Bromination: The introduction of a bromine atom onto the phenyl ring.
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Fluorination: The incorporation of a fluorine atom onto the phenyl ring.
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Cyclobutane Formation: The synthesis of the cyclobutane ring.
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Esterification: The formation of the ethyl ester group.
Applications and Research Findings
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate has several scientific applications, particularly in medicinal chemistry. Compounds with similar structures often exhibit interactions with specific receptors or enzymes, potentially leading to applications in drug development or as intermediates in synthetic pathways. The halogen substituents (bromine and fluorine) can significantly impact its lipophilicity and ability to cross biological membranes, which is crucial for developing new derivatives with enhanced biological activity.
Potential Applications
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Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
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Material Science: Due to its unique chemical properties.
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